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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function of N-Myristoylglycine in the membrane

targeting of proteins. N-myristoylation, the attachment of a 14-carbon saturated fatty acid,

myristate, to an N-terminal glycine residue, is a critical co- and post-translational modification

that governs the subcellular localization and function of a multitude of proteins involved in vital

cellular processes.[1][2][3] This guide delves into the molecular mechanisms, quantitative

aspects, and key signaling pathways regulated by this modification, while also providing

detailed experimental protocols and insights into its therapeutic potential.

The Mechanism of N-Myristoylation: A Two-Step
Process
N-myristoylation is an irreversible lipid modification catalyzed by the enzyme N-

myristoyltransferase (NMT).[4][5] The process primarily occurs co-translationally on nascent

polypeptide chains, but can also happen post-translationally following proteolytic cleavage that

exposes an internal glycine residue.

The canonical mechanism involves two key steps:

Methionine Excision: For co-translational myristoylation, the initiator methionine is first

removed by methionine aminopeptidase (MetAP), exposing a glycine residue at the N-

terminus of the nascent protein.
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Myristoyl Group Transfer: N-myristoyltransferase (NMT) then catalyzes the transfer of a

myristoyl group from myristoyl-coenzyme A (CoA) to the alpha-amino group of the N-terminal

glycine, forming a stable amide bond. In vertebrates, two isozymes, NMT1 and NMT2, carry

out this reaction.

The myristoyl group, with its 14-carbon chain, imparts a hydrophobic character to the modified

protein, facilitating its interaction with cellular membranes. However, the affinity of the myristoyl

group alone is often insufficient for stable membrane anchoring. Consequently, a second

signal, such as a polybasic region or another lipid modification like palmitoylation, is frequently

required for robust membrane association. This dual-signal mechanism allows for dynamic

regulation of protein localization.

Quantitative Data on N-Myristoylation
Quantitative analysis is crucial for understanding the dynamics and specificity of N-

myristoylation. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinities of Myristoylated Proteins and Peptides to Membranes

Myristoylated
Protein/Peptide

Membrane/Liposo
me Composition

Dissociation
Constant (Kd)

Reference

p60src N-terminal

peptide

Red cell membrane

vesicles
2.7 nM

Hippocalcin N-

terminal peptide

Liposomes with

PtdIns(4,5)P2
50 nM

Generic Myristoylated

Peptides
Lipid Bilayers ~10⁻⁴ M

Table 2: Kinetic Parameters of Human N-Myristoyltransferases (NMTs)
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Enzyme Substrate Km (µM)
Vmax (relative
units)

Reference

NMT1
Azido-

dodecanoyl-CoA
14 ± 2 -

NMT2
Azido-

dodecanoyl-CoA
9 ± 3 -

NMT1
Lck-FLAG

peptide
26 ± 5 -

NMT2
Lck-FLAG

peptide
17 ± 2 -

Bovine NMT2
GSSKSKPKR

peptide
5.3 88

Human NMT1
GSSKSKPKR

peptide
44 120

Bovine NMT2
GNAAAAKKRR

peptide
44 48

Human NMT1
GNAAAAKKRR

peptide
115 95

Bovine NMT2
GNASSIKKK

peptide
8.5 72

Human NMT1
GNASSIKKK

peptide
136 66.8

Table 3: Representative N-Myristoylated Proteins Identified by Quantitative Proteomics
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Protein Function
Cellular
Localization

Identification
Method

Reference

Src Family

Kinases (e.g.,

Src, Fyn, Lck)

Signal

transduction, cell

growth

Plasma

membrane,

endosomes

Metabolic

labeling, mass

spectrometry

Gα subunits

(e.g., Gαi, Gαo,

Gαz)

G-protein

coupled receptor

signaling

Plasma

membrane

Metabolic

labeling,

mutagenesis

ARF1 (ADP-

ribosylation

factor 1)

Vesicular

trafficking
Golgi apparatus

Metabolic

labeling, mass

spectrometry

BID (BH3

interacting-

domain death

agonist)

Apoptosis Mitochondria

Metabolic

labeling, mass

spectrometry

MARCKS

(Myristoylated

Alanine-Rich C-

Kinase

Substrate)

Signal

transduction,

cytoskeletal

regulation

Plasma

membrane

Metabolic

labeling, mass

spectrometry

Calcineurin A

(PPP3CA)

Signal

transduction

Cytosol,

membranes

Metabolic

labeling, mass

spectrometry

Nef (HIV protein)
Viral

pathogenesis

Plasma

membrane, Golgi

Prediction,

experimental

validation

Role in Cellular Signaling Pathways
N-myristoylation is a pivotal regulator of numerous signaling pathways by controlling the

subcellular localization and interaction of key signaling proteins.

Src Family Kinase Activation
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N-myristoylation is essential for the membrane localization and function of Src family kinases

(SFKs), which are critical regulators of cell proliferation, differentiation, and survival. The N-

terminal myristoyl group acts as a membrane anchor, which is a prerequisite for their activation

and downstream signaling. In the inactive state, the myristoyl group can be sequestered within

a hydrophobic pocket of the kinase. Upon activation, a conformational change exposes the

myristoyl group, facilitating its insertion into the plasma membrane. This membrane association

is often stabilized by electrostatic interactions between basic residues in the N-terminal region

of the kinase and acidic phospholipids in the membrane.

Inactive Src (cytosolic)
Myristoyl group sequestered

Membrane-Tethered Src
Myristoyl group exposed

Myristoyl SwitchActivating Signal
(e.g., Growth Factor Receptor)

Conformational Change Autophosphorylation
(pY416) Active Src Kinase Downstream Signaling

(Cell Proliferation, Survival)

Click to download full resolution via product page

Src Kinase Activation Pathway

G-Protein Alpha Subunit Signaling
Many G-protein alpha subunits of the Gi/Go family are N-myristoylated, which is crucial for their

membrane association and interaction with G-protein coupled receptors (GPCRs) and

downstream effectors. The myristoyl group helps to anchor the α-subunit to the inner leaflet of

the plasma membrane, facilitating its interaction with the βγ-subunits to form the inactive

heterotrimeric G-protein complex. Upon GPCR activation and GTP binding, the Gα subunit

dissociates from the Gβγ dimer, and the myristoyl anchor ensures that the activated Gα-GTP

remains at the membrane to interact with its effectors. For some Gα subunits, myristoylation is

also a prerequisite for subsequent palmitoylation, which provides a stronger and more specific

membrane anchor.
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G-Protein Alpha Subunit Signaling

Role in Apoptosis
N-myristoylation also plays a critical role in the regulation of apoptosis, or programmed cell

death. During apoptosis, caspases, a family of proteases, are activated and cleave a variety of

cellular proteins. In some cases, this cleavage exposes a cryptic N-terminal glycine residue in

the substrate protein, making it a target for post-translational N-myristoylation by NMT. A key

example is the pro-apoptotic protein Bid. Caspase-8 cleavage of Bid generates a truncated

fragment, tBid, which is then myristoylated. This myristoylation event is crucial for targeting tBid

to the mitochondrial outer membrane, where it promotes the release of cytochrome c and

initiates the intrinsic apoptotic pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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